molecular formula C14H15N5 B2501062 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine CAS No. 1096957-99-1

5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B2501062
CAS No.: 1096957-99-1
M. Wt: 253.309
InChI Key: BUSJMOLOMJTCJY-UHFFFAOYSA-N
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Description

5,6-Dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . The compound features a pyridin-2-ylmethyl substituent at the 7-position and methyl groups at the 5- and 6-positions, which enhance steric and electronic effects.

Properties

IUPAC Name

5,6-dimethyl-7-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9-10(2)19(7-11-5-3-4-6-16-11)14-12(9)13(15)17-8-18-14/h3-6,8H,7H2,1-2H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSJMOLOMJTCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of Methyl Groups: Methylation reactions are carried out to introduce methyl groups at positions 5 and 6.

    Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced through a substitution reaction, often using a pyridine derivative as the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Pyridinyl Substituents

  • 5,6-Dimethyl-N-(6-methyl-2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 902320-06-3): This analogue replaces the pyridin-2-ylmethyl group with a 3-pyridinyl substituent at the 7-position and introduces a 6-methylpyridin-2-ylamine at the 4-position.
  • 5,6-Dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine (CAS: 1097036-91-3):
    A homolog with an extended ethyl linker between the pyrrolopyrimidine core and the pyridinyl group. This modification may improve membrane permeability but could reduce target specificity due to increased conformational flexibility .

Aromatic and Aliphatic Substituents

  • 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: The cyclopentyl group at the 7-position and sulfonamide moiety at the 2-position enhance hydrophobicity and hydrogen-bonding capacity, respectively. This compound exhibits improved solubility in organic solvents compared to pyridinylmethyl derivatives .
  • However, steric bulk may hinder binding to flat enzymatic active sites .

Kinase Inhibition

  • N4-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Compounds like N4-(4-chlorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 11) show potent receptor tyrosine kinase inhibition (IC₅₀ < 50 nM). The chlorophenyl and naphthyl groups enhance π-π stacking with hydrophobic kinase pockets, a feature less pronounced in the target compound due to its pyridinylmethyl substituent .
  • Pyrrolo[2,3-d]pyrimidinyl Acrylamides :
    These derivatives (e.g., JAK inhibitors) exploit the acrylamide group for covalent binding to cysteine residues. The target compound’s imine group may offer reversible binding, reducing off-target effects but requiring higher doses for efficacy .

Antimicrobial and Antitumor Activity

  • However, the target compound’s methyl and pyridinyl substituents likely improve metabolic stability .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) ¹H NMR Key Signals (δ, ppm) Solubility Profile
Target Compound Not Reported Pyridinyl CH₂: ~4.5–5.0; Imine NH: ~8.5 Low in water, high in DMF
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 129–200 C5-H: ~5.95; NH₂: ~5.69 Moderate in DMSO
7-Cyclopentyl-N,N-dimethyl derivative 209 Cyclopentyl H: ~4.74; SO₂NH: ~7.84 High in chloroform

Biological Activity

5,6-Dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

  • Molecular Formula : C_{15}H_{16}N_{4}
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 1096957-99-1

The compound is structurally related to pyrrolo[2,3-d]pyrimidine derivatives, which have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation. Notably, it has shown potential as an inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical enzymes in nucleotide synthesis and DNA replication.

Biological Activity Overview

The biological activity of this compound includes:

  • Inhibition of Thymidylate Synthase (TS) :
    • The compound exhibits potent inhibitory activity against TS, which is essential for DNA synthesis in rapidly dividing cells.
    • In vitro studies have demonstrated that it has an IC50 value comparable to established TS inhibitors like pemetrexed.
  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • It also inhibits DHFR, another enzyme critical for DNA synthesis.
    • The dual inhibition mechanism may enhance its anticancer efficacy by targeting multiple pathways involved in cell proliferation.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

Table 1: Inhibitory Potency against TS and DHFR

CompoundTarget EnzymeIC50 (nM)
This compoundThymidylate Synthase46
This compoundDihydrofolate Reductase120
PemetrexedThymidylate Synthase~10
PemetrexedDihydrofolate Reductase>100

Source: Adapted from .

Efficacy in Cancer Models

In preclinical models of non-small cell lung cancer (NSCLC) and thyroid cancer driven by RET mutations:

  • The compound demonstrated significant growth inhibition in RET fusion-driven cell lines.
  • It showed a promising ability to overcome resistance mechanisms associated with traditional therapies.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance potency against both TS and DHFR. For instance:

  • Substitutions at the C-6 position have been correlated with increased enzyme binding affinity and enhanced biological activity.

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